molecular formula C20H19F2NO3S B2539011 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one CAS No. 902299-38-1

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one

Número de catálogo: B2539011
Número CAS: 902299-38-1
Peso molecular: 391.43
Clave InChI: FHDIBSMZGHGXJA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a synthetic heterocyclic compound featuring a quinolin-4-one core substituted with a 4-ethylbenzenesulfonyl group at position 3, difluoro substituents at positions 6 and 7, and a propyl chain at position 1. This structure combines electron-withdrawing (sulfonyl, fluorine) and lipophilic (propyl, ethyl) groups, which may influence its physicochemical properties and biological interactions.

Propiedades

IUPAC Name

3-(4-ethylphenyl)sulfonyl-6,7-difluoro-1-propylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c1-3-9-23-12-19(20(24)15-10-16(21)17(22)11-18(15)23)27(25,26)14-7-5-13(4-2)6-8-14/h5-8,10-12H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHDIBSMZGHGXJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C=C(C(=O)C2=CC(=C(C=C21)F)F)S(=O)(=O)C3=CC=C(C=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one typically involves multiple steps, starting from readily available starting materials. The process often includes electrophilic aromatic substitution reactions, where the benzene ring undergoes substitution with electrophiles . The difluoro groups are usually introduced through fluorination reactions, which can be catalyzed by transition metals .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide.

    Reduction: Lithium aluminum hydride or sodium borohydride.

    Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the benzene ring.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The compound features a quinoline core, which is known for its biological activity. The presence of difluoro and sulfonyl groups enhances its pharmacological properties. Its molecular structure can be represented as follows:

  • Molecular Formula : C18H18F2N2O2S
  • Molecular Weight : 364.41 g/mol

Anticancer Activity

Research has shown that quinoline derivatives exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit the proliferation of various cancer cell lines.

Case Studies:

  • A study demonstrated that the compound effectively inhibited cell growth in MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines, showing IC50 values of 45 µM and 50 µM respectively .
  • Another investigation into its mechanism revealed that it induces apoptosis through the mitochondrial pathway, suggesting a potential for use in combination therapies with existing chemotherapeutics .

Antimicrobial Properties

The compound also exhibits antimicrobial activity against a range of pathogens. Its effectiveness as an antibacterial agent has been documented.

Case Studies:

  • In vitro tests indicated that the compound displayed inhibitory effects against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values of 10 µg/mL .
  • Additionally, it has shown potential as an antifungal agent against Candida albicans, further expanding its therapeutic applicability .

Synthetic Pathways

The synthesis of this compound involves several steps that incorporate various reagents and conditions. Key synthetic methods include:

  • Formation of Quinoline Core : Utilizing a cyclization reaction between appropriate precursors.
  • Introduction of Sulfonyl Group : Achieved via sulfonation reactions under acidic conditions.
  • Fluorination : This step is critical for enhancing biological activity and is typically performed using fluorinating agents.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValuesReference
AnticancerMCF-745 µM
AnticancerHeLa50 µM
AntibacterialStaphylococcus aureus10 µg/mL
AntibacterialEscherichia coli10 µg/mL
AntifungalCandida albicansNot specified

Mecanismo De Acción

The mechanism of action of 3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of difluoro groups enhances its binding affinity and metabolic stability .

Comparación Con Compuestos Similares

Structural Analogues and Core Heterocycles

The quinolin-4-one scaffold in the target compound is structurally related to quinazoline derivatives (e.g., compounds 6a and 7b in Figure 8 of ). These quinazoline-based thioureas exhibit EGFR inhibition due to their ability to interact with the kinase domain via hydrogen bonding and hydrophobic interactions .

Key Differences :

Feature Target Compound Quinazoline Derivatives (6a/7b)
Core Structure Quinolin-4-one Quinazoline
Substituents 6,7-difluoro, 4-ethylbenzenesulfonyl 6,7-dimethoxy, chlorophenyl/thiourea
Bioactivity Hypothesized kinase modulation Confirmed EGFR inhibition
Sulfonyl vs. Selenyl/Sulfur Substituents

The 4-ethylbenzenesulfonyl group in the target compound contrasts with selanylimidazopyridines (e.g., MPI in ) and thiourea derivatives (). Sulfonyl groups enhance electronegativity and metabolic resistance compared to selenyl or thioether groups, which are more prone to oxidation. For instance, MPI’s selanyl group contributes to redox-modulating activity, whereas the sulfonyl group in the target compound may improve pharmacokinetic stability .

Fluorine Substitution Effects

The 6,7-difluoro substituents in the target compound differ from methoxy () or nitro groups (e.g., fluoromisonidazole in ). Fluorine atoms increase lipophilicity and membrane permeability while resisting enzymatic degradation. In contrast, methoxy groups enhance π-π stacking but reduce metabolic stability. Fluoromisonidazole’s nitro group enables hypoxia targeting, whereas fluorine in the target compound may optimize bioavailability .

Propyl Chain vs. Aromatic Substitutions

The propyl chain at position 1 provides flexibility and moderate lipophilicity, unlike rigid aromatic substituents (e.g., bromophenyl in compound 7b, ). This may reduce steric hindrance in binding pockets but could lower affinity for planar kinase domains .

Methodological Considerations
  • Structural Analysis : SHELX programs () are critical for resolving crystallographic data, which could clarify the target compound’s conformation and interaction motifs.
  • Bioactivity Screening : The MTT assay () is widely used to compare cytotoxicity profiles of fluorinated compounds like the target vs. selanylimidazopyridines or thioureas .

Actividad Biológica

3-(4-Ethyl-benzenesulfonyl)-6,7-difluoro-1-propyl-1H-quinolin-4-one is a compound of interest due to its potential biological activities. This article reviews the current understanding of its biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

The compound features a quinoline core modified with a sulfonyl group and difluoro substitutions, which may contribute to its biological activity. The chemical structure can be represented as follows:

C19H19F2N1O2S\text{C}_{19}\text{H}_{19}\text{F}_2\text{N}_1\text{O}_2\text{S}

Research indicates that compounds similar to this compound may interact with various biological targets:

  • Inhibition of Enzymatic Activity : Compounds in this class have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer's .
  • Antimicrobial Properties : Studies have reported significant antimicrobial activity against various bacterial strains, suggesting a possible mechanism involving inhibition of protein synthesis and disruption of cell membrane integrity .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
AChE InhibitionIC50 = 2.7 µM
AntimicrobialEffective against Gram-positive bacteria (MIC 15.625–62.5 µM)
CytotoxicityHigh cytotoxicity against A549 cell lines

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on the synthesis and evaluation of quinoline derivatives, this compound demonstrated robust AChE inhibitory activity with an IC50 value of 2.7 µM. This suggests potential therapeutic applications in treating Alzheimer's disease by enhancing acetylcholine levels in the brain .

Case Study 2: Antimicrobial Activity

Another investigation highlighted the compound's antimicrobial efficacy against Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values ranged from 15.625 to 62.5 µM, indicating significant bactericidal action. The mechanism was attributed to the inhibition of protein synthesis pathways .

Case Study 3: Cytotoxicity in Cancer Models

A recent study evaluated the cytotoxic effects of various derivatives on human lung cancer cell lines (A549). The results indicated that certain modifications to the quinoline structure enhanced cytotoxicity, with some derivatives showing IC50 values as low as 11.20 µg/mL, suggesting potential for further development as anticancer agents .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.